

Application Notes and Protocols: N-arylation of 4-Fluoroquinazoline with Substituted Anilines

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Compound of Interest

Compound Name: 4-Fluoroquinazoline

Cat. No.: B1295469

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These application notes provide a comprehensive overview and detailed protocols for the N-arylation of **4-fluoroquinazoline** with a variety of substituted anilines. This reaction is a cornerstone in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors for anticancer therapies. While many literature precedents utilize 4-chloroquinazoline, the principles and procedures outlined here are directly applicable and adaptable for the more reactive **4-fluoroquinazoline** substrate.

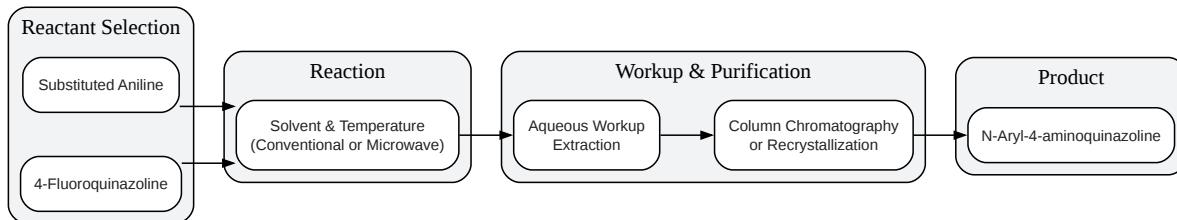
Introduction

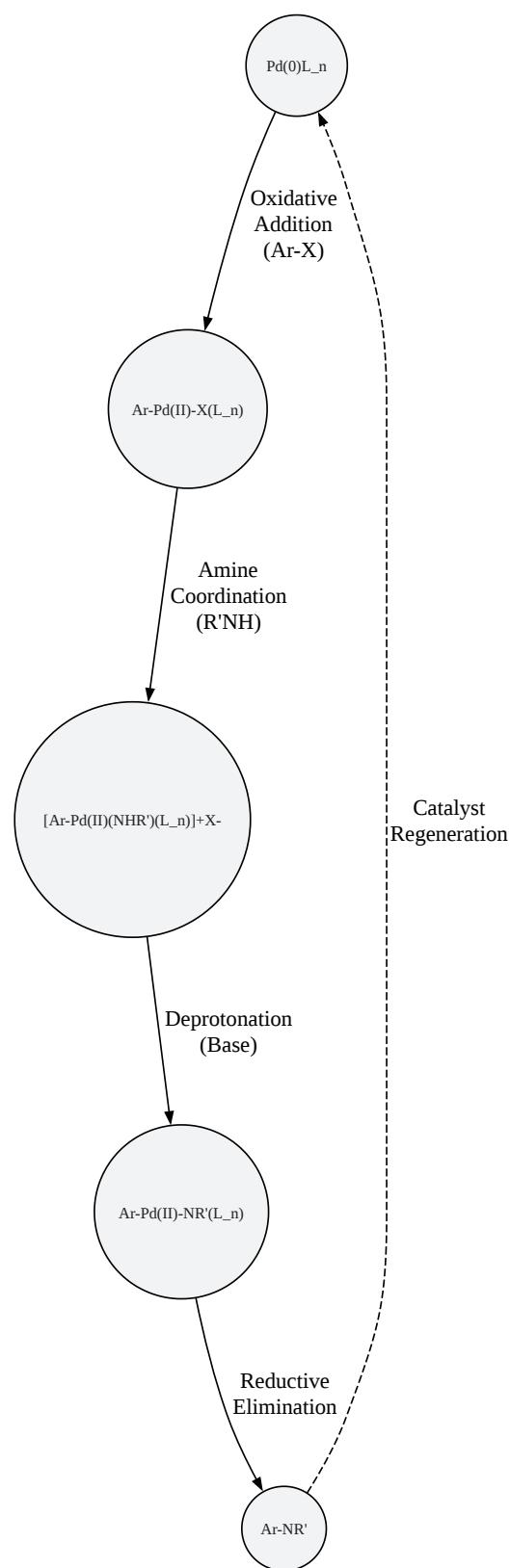
The quinazoline scaffold is a privileged structure in drug discovery. The functionalization at the C4 position through N-arylation is a key step in the synthesis of numerous biologically active molecules. The reaction involves the nucleophilic aromatic substitution (SNAr) of the fluorine atom at the C4 position of the quinazoline ring by a substituted aniline. Due to the higher electronegativity of fluorine compared to chlorine, **4-fluoroquinazoline** is expected to be more reactive towards nucleophilic attack, potentially allowing for milder reaction conditions, shorter reaction times, and in some cases, catalyst-free synthesis.

The choice of reaction conditions, including solvent, temperature, and the potential use of a catalyst, is crucial for achieving high yields and purity. Both conventional heating and microwave irradiation methods have been successfully employed, with the latter often offering significant advantages in terms of reduced reaction times and improved yields.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Reaction Workflow

The general workflow for the N-arylation of **4-fluoroquinazoline** is depicted below. The process begins with the selection of the appropriate substituted aniline and **4-fluoroquinazoline**. The reaction is then carried out under optimized conditions, followed by workup and purification to isolate the desired N-aryl-4-aminoquinazoline product.



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